Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate
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Overview
Description
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate is a chemical compound known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling . This compound is particularly significant in the field of cancer research due to its ability to promote the degradation of β-catenin, thereby exhibiting potent anti-tumor effects on Wnt-dependent cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenylpropanoic acid, followed by esterification with methanol . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfonic acids and their derivatives.
Reduction: The major products are typically the corresponding amines or alcohols.
Substitution: The major products are substituted phenylpropanoates.
Scientific Research Applications
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving cell signaling pathways, particularly the Wnt/β-catenin pathway.
Medicine: Investigated for its potential anti-cancer properties, especially in Wnt-dependent cancers.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin, promoting its degradation through the ubiquitin-proteasome pathway . This action leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting the proliferation of Wnt-dependent cancer cells . The molecular targets involved include the Armadillo repeat region of β-catenin, which is crucial for its stability and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- 3-[(4-Methylphenyl)sulfonylamino]benzoic acid methyl ester
Uniqueness
Methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate is unique due to its high selectivity and potency in inhibiting the Wnt/β-catenin signaling pathway . Unlike other similar compounds, it specifically binds to β-catenin, promoting its degradation and effectively suppressing Wnt-dependent cancer cell growth .
Properties
CAS No. |
6962-02-3 |
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Molecular Formula |
C17H19NO4S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 3-[4-[(4-methylphenyl)sulfonylamino]phenyl]propanoate |
InChI |
InChI=1S/C17H19NO4S/c1-13-3-10-16(11-4-13)23(20,21)18-15-8-5-14(6-9-15)7-12-17(19)22-2/h3-6,8-11,18H,7,12H2,1-2H3 |
InChI Key |
KOEVQQUUVMNSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCC(=O)OC |
Origin of Product |
United States |
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